![molecular formula C24H16ClFN4OS4 B11536737 2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11536737.png)
2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]acetamide
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Overview
Description
2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE is a complex organic compound that features a benzothiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group is introduced via a condensation reaction with the benzothiazole core.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through a reaction with acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole rings.
Reduction: Reduction reactions can occur at the imine (C=N) bond, converting it to an amine (C-N) bond.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorofluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with active sites of enzymes, potentially inhibiting their activity. The chlorofluorophenyl group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE
- **2-({6-[(E)-[(2-CHLORO-6-FLUOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(METHYLSULFANYL)-1,3-BENZOTHIAZOL-6-YL]ACETAMIDE
Uniqueness
This compound is unique due to its dual benzothiazole rings and the presence of both chlorofluorophenyl and methylsulfanyl groups
Properties
Molecular Formula |
C24H16ClFN4OS4 |
---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
2-[[6-[(2-chloro-6-fluorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C24H16ClFN4OS4/c1-32-23-29-18-8-6-14(10-21(18)34-23)28-22(31)12-33-24-30-19-7-5-13(9-20(19)35-24)27-11-15-16(25)3-2-4-17(15)26/h2-11H,12H2,1H3,(H,28,31) |
InChI Key |
KDMIOASIQSQMKT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)N=CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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